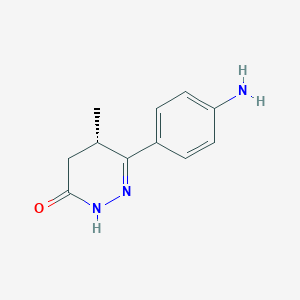

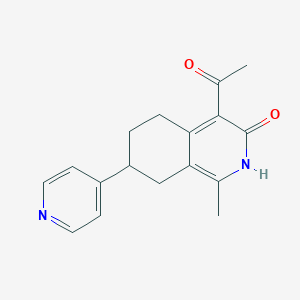

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-

Vue d'ensemble

Description

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- (hereafter referred to as (S)-3(2h)-PAM) is an important and versatile molecule that has been studied extensively over the last few decades. It is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. (S)-3(2h)-PAM has also been used in the development of novel catalysts, as well as in the synthesis of various organic molecules and polymers materials.

Applications De Recherche Scientifique

Intramolecular Charge Transfer (ICT) Applications

The compound’s ability to facilitate ICT interactions makes it valuable in the design of donor–acceptor (D–A) molecules. These molecules are crucial for applications that require controlled ICT, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Photothermal Therapy

Due to its NIR absorbance and nonradiative transition properties, this compound can be engineered to enhance photothermal conversion efficiency. This makes it a potential candidate for non-invasive cancer treatment methods that use photothermal therapy .

Gas Storage

The compound’s structural components can be utilized in the synthesis of covalent organic frameworks (COFs), which are promising materials for gas storage applications. Their high surface area and pore size distribution make them suitable for efficient CO2 uptake .

Energy Storage

The redox-active nature of the compound’s derivatives, particularly those containing triphenylamine groups, can be exploited in energy storage solutions. This includes applications in batteries and supercapacitors where high energy density and stability are required .

Organic Radical Design

Organic radicals derived from this compound can be strategically designed to control ICT effects. This is significant for developing new materials with high photoluminescence quantum yields, which are useful in various optoelectronic devices .

Photodynamic Therapy

The compound’s derivatives can be designed to generate reactive oxygen species (ROS) upon light activation. This property is beneficial for photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to destroy cancer cells .

Chemical Sensing

The compound’s ability to undergo specific interactions with other molecules can be harnessed for chemical sensing. This includes the detection of gases, ions, or organic molecules in environmental monitoring and diagnostics .

Molecular Electronics

The compound’s structural versatility allows for its incorporation into molecular electronics. It can be used to create molecular junctions, switches, or wires that contribute to the development of nanoscale electronic devices .

Propriétés

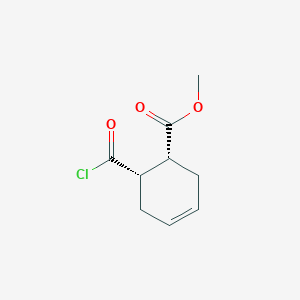

IUPAC Name |

(4S)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRFHZLKNYRRO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)

![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)